molecular formula C7H4Br2Cl2O B12850152 2,4-Dichloro-3,5-dibromoanisole

2,4-Dichloro-3,5-dibromoanisole

Cat. No.: B12850152
M. Wt: 334.82 g/mol
InChI Key: ZINBPEIRRFSAMW-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H4Br2Cl2O It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by chlorine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the bromination of 2,4-dichloroanisole using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5-dibromoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in acetic acid.

    Chlorination: Chlorine gas or sodium hypochlorite in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of anisole can yield 2,4-dibromoanisole, while further chlorination can produce this compound .

Scientific Research Applications

2,4-Dichloro-3,5-dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-dibromoanisole involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring enhances its binding affinity to specific targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3,5-dibromoanisole is unique due to the combination of both chlorine and bromine substituents on the anisole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4Br2Cl2O

Molecular Weight

334.82 g/mol

IUPAC Name

1,3-dibromo-2,4-dichloro-5-methoxybenzene

InChI

InChI=1S/C7H4Br2Cl2O/c1-12-4-2-3(8)6(10)5(9)7(4)11/h2H,1H3

InChI Key

ZINBPEIRRFSAMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)Br)Cl)Br

Origin of Product

United States

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